molecular formula C18H14N2O3 B5911940 4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No. B5911940
M. Wt: 306.3 g/mol
InChI Key: XVQIMXCPWMKAOY-WJDWOHSUSA-N
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Description

4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, commonly known as BMDP, is a chemical compound that belongs to the class of pyrazolone derivatives. It has been widely studied for its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Anticancer Activity

One significant application of derivatives of 4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is in the field of cancer research. A study synthesized a series of derivatives and evaluated their anticancer activity against various cancer cell lines. Some compounds, including one with a structure closely related to the one of interest, showed similar anticancer activity to 5-UF, particularly against lung cancer cells A549 and PC-9. The findings suggest these derivatives could serve as potential lung cancer inhibitory agents, warranting further optimization and study (Jing et al., 2012).

Molecular Interaction Modeling

In another study, molecular interactions of pyrazole-based drug molecules, including derivatives similar to 4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, were modeled against bacterial DNA gyrase. The research revealed the potential of these compounds as antibacterial agents through in silico studies and was validated by synthesizing and testing the compounds against standard bacterial strains (Shubhangi et al., 2019).

Structural Studies

A structural study explored the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates. This study, which included derivatives akin to 4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, focused on understanding the molecular configurations and interactions, key knowledge for designing compounds with desired chemical and biological properties (Portilla et al., 2007).

Herbicide Analysis

The compound's derivatives were also used in developing gas chromatographic methods for trace-level analysis of imidazolinone herbicides in various matrices, highlighting its utility in analytical chemistry and environmental monitoring (Anisuzzaman et al., 2000).

properties

IUPAC Name

4-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-16(11-13-5-3-2-4-6-13)17(21)20(19-12)15-9-7-14(8-10-15)18(22)23/h2-11H,1H3,(H,22,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQIMXCPWMKAOY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 2
4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 3
4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 4
4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

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